molecular formula C22H32N2O7 B12421393 Phthalimide-PEG4-MPDM-OH

Phthalimide-PEG4-MPDM-OH

Cat. No.: B12421393
M. Wt: 436.5 g/mol
InChI Key: VYZQARMSNCUHEH-ZWKOTPCHSA-N
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Description

Phthalimide-PEG4-MPDM-OH is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system. The structure of this compound includes a phthalimide group, a polyethylene glycol (PEG) chain, and a hydroxyl group, making it a versatile linker in the development of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimide-PEG4-MPDM-OH typically involves the following steps:

    Formation of Phthalimide Derivative: The phthalimide group is introduced through a reaction between phthalic anhydride and an amine.

    PEGylation: The polyethylene glycol chain is attached to the phthalimide derivative through an ether linkage. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Introduction of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Phthalimide-PEG4-MPDM-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium catalysts for coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of different PROTACs .

Scientific Research Applications

Phthalimide-PEG4-MPDM-OH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.

    Biology: Employed in the development of tools for studying protein function and interactions within cells.

    Medicine: Utilized in the design of therapeutic agents targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of advanced materials and pharmaceuticals

Mechanism of Action

Phthalimide-PEG4-MPDM-OH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The phthalimide group binds to the E3 ligase, while the PEG chain provides flexibility and the hydroxyl group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phthalimide-PEG4-MPDM-OH is unique due to its specific PEG chain length and the presence of a hydroxyl group, which provides versatility in functionalization and application in PROTAC synthesis. The balance between flexibility and stability offered by the PEG4 chain makes it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C22H32N2O7

Molecular Weight

436.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H32N2O7/c1-23-15-18(14-17(23)16-25)31-13-12-30-11-10-29-9-8-28-7-6-24-21(26)19-4-2-3-5-20(19)22(24)27/h2-5,17-18,25H,6-16H2,1H3/t17-,18+/m0/s1

InChI Key

VYZQARMSNCUHEH-ZWKOTPCHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CN1CC(CC1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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